

A Technical Guide to Biotin-PEG2-C6-Azide: A Versatile Tool in Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Biotin-PEG2-C6-Azide

Cat. No.: B606129

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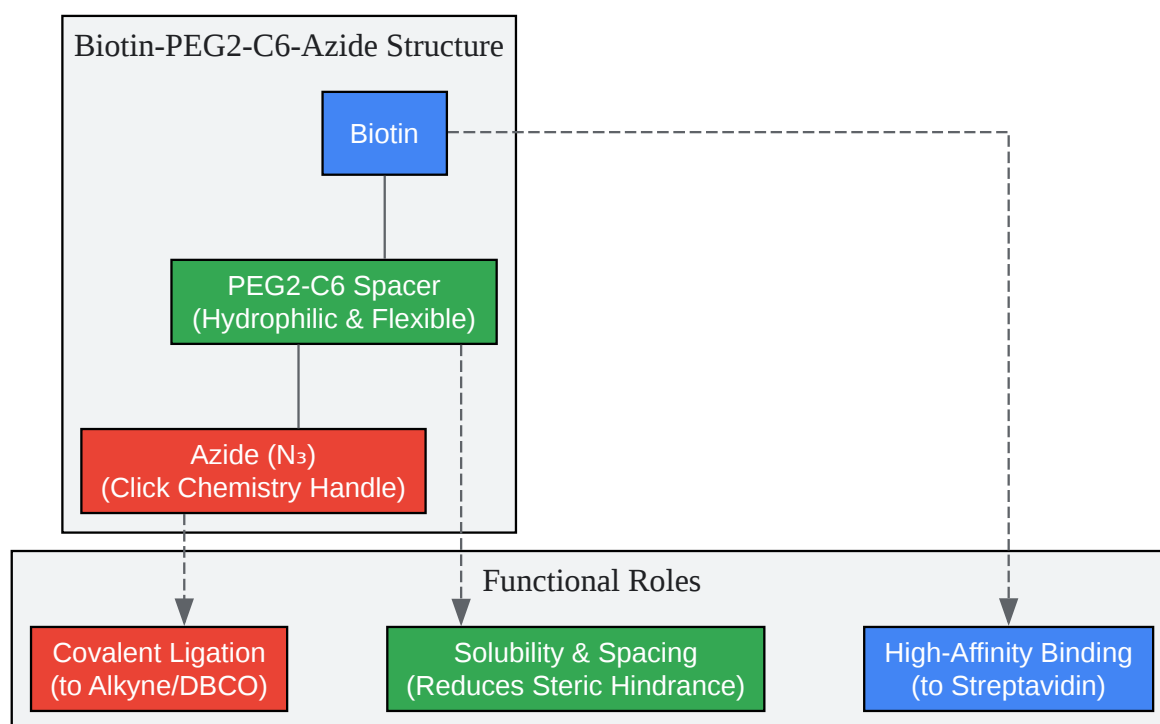
Introduction: **Biotin-PEG2-C6-Azide** is a heterobifunctional linker molecule integral to modern bioconjugation, chemical biology, and drug development. It incorporates three key chemical moieties: a biotin group for high-affinity binding, a flexible polyethylene glycol (PEG) and alkyl spacer, and a terminal azide group for covalent ligation via "click chemistry." This combination allows for the precise and stable labeling of biomolecules, making it a valuable reagent for applications ranging from protein detection and purification to the synthesis of complex therapeutic constructs like Proteolysis Targeting Chimeras (PROTACs).

Core Components and Functionality

The molecule's utility stems from its modular design, where each component serves a distinct purpose:

- Biotin Moiety:** A water-soluble vitamin (Vitamin H) that exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin proteins ($K_d \approx 10^{-15}$ M). This interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.^{[1][2]}
- PEG2-C6 Spacer Arm:** This linker consists of a two-unit polyethylene glycol (PEG) chain and a six-carbon alkyl (C6) chain. The PEG component increases the overall hydrophilicity of the molecule, improving its solubility in aqueous buffers.^[1] The entire spacer arm physically separates the biotin group from the conjugated biomolecule, which helps to minimize steric hindrance and ensures that the biotin remains accessible for binding to streptavidin.^{[3][4]}

- Azide Group ($-N_3$): A highly energetic functional group that is stable under common biological conditions but serves as a reactive handle for click chemistry. It does not typically react with native biological functional groups, making it bio-orthogonal. The azide group readily participates in cycloaddition reactions with alkyne-containing molecules to form a stable triazole linkage.



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Diagram 1: Functional components of **Biotin-PEG2-C6-Azide**.

Technical Data

The physicochemical properties of **Biotin-PEG2-C6-Azide** are summarized below, providing essential information for experimental design.

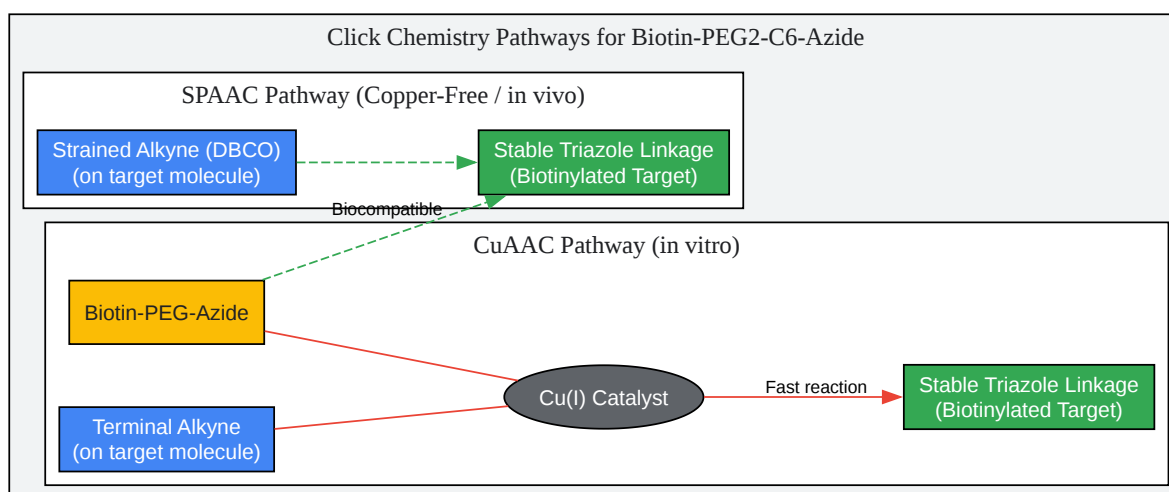
Property	Value	Reference(s)
Chemical Formula	C ₂₂ H ₃₉ N ₇ O ₅ S	
Molecular Weight	~513.65 g/mol	
CAS Number	1011268-29-3	
Purity	Typically ≥95%	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (e.g., 100 mg/mL), DMF, Methanol	
Storage Conditions	Store at -20°C for long-term stability. Shipped at ambient temperature.	
IUPAC Name	N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide	

Mechanism of Action in Bioconjugation: Click Chemistry

Biotin-PEG2-C6-Azide is primarily used in click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group can react with an alkyne via two main pathways.

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This highly efficient reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole ring. While robust, the cytotoxicity of the copper catalyst generally limits its use to in vitro applications.

- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The ring strain of the alkyne enables the reaction to proceed rapidly without a catalyst. The biocompatibility of SPAAC makes it the preferred method for experiments in living cells or organisms.



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Diagram 2: Comparison of CuAAC and SPAAC reaction pathways.

Experimental Protocols

Below are generalized protocols for labeling biomolecules using **Biotin-PEG2-C6-Azide**. Researchers must optimize concentrations, reaction times, and buffer conditions for their specific application.

Protocol 1: In Vitro Protein Labeling via CuAAC

This protocol is suitable for labeling a purified protein containing a terminal alkyne modification.

- Materials:
 - Alkyne-modified protein in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4).
 - **Biotin-PEG2-C6-Azide**.
 - DMSO for stock solution.
 - Copper(II) sulfate (CuSO_4) solution (100 mM in H_2O).
 - Sodium ascorbate solution (500 mM in H_2O , freshly prepared).
 - Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM in H_2O).
- Reagent Preparation:
 - Prepare a 10 mM stock solution of **Biotin-PEG2-C6-Azide** in DMSO.
 - Prepare a "Click Catalyst" premix: For every 10 μL of reaction, mix 1 μL of 100 mM CuSO_4 with 1 μL of 100 mM THPTA. Let it sit for 5 minutes. Then add 2 μL of fresh 500 mM sodium ascorbate.
- Labeling Reaction:
 - In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
 - Add the **Biotin-PEG2-C6-Azide** stock solution to a final concentration of 10-20 equivalents relative to the protein.
 - Initiate the reaction by adding the "Click Catalyst" premix (e.g., 4 μL of premix for a 100 μL final reaction volume).
 - Incubate the reaction at room temperature for 1-4 hours, protected from light.
- Purification and Analysis:

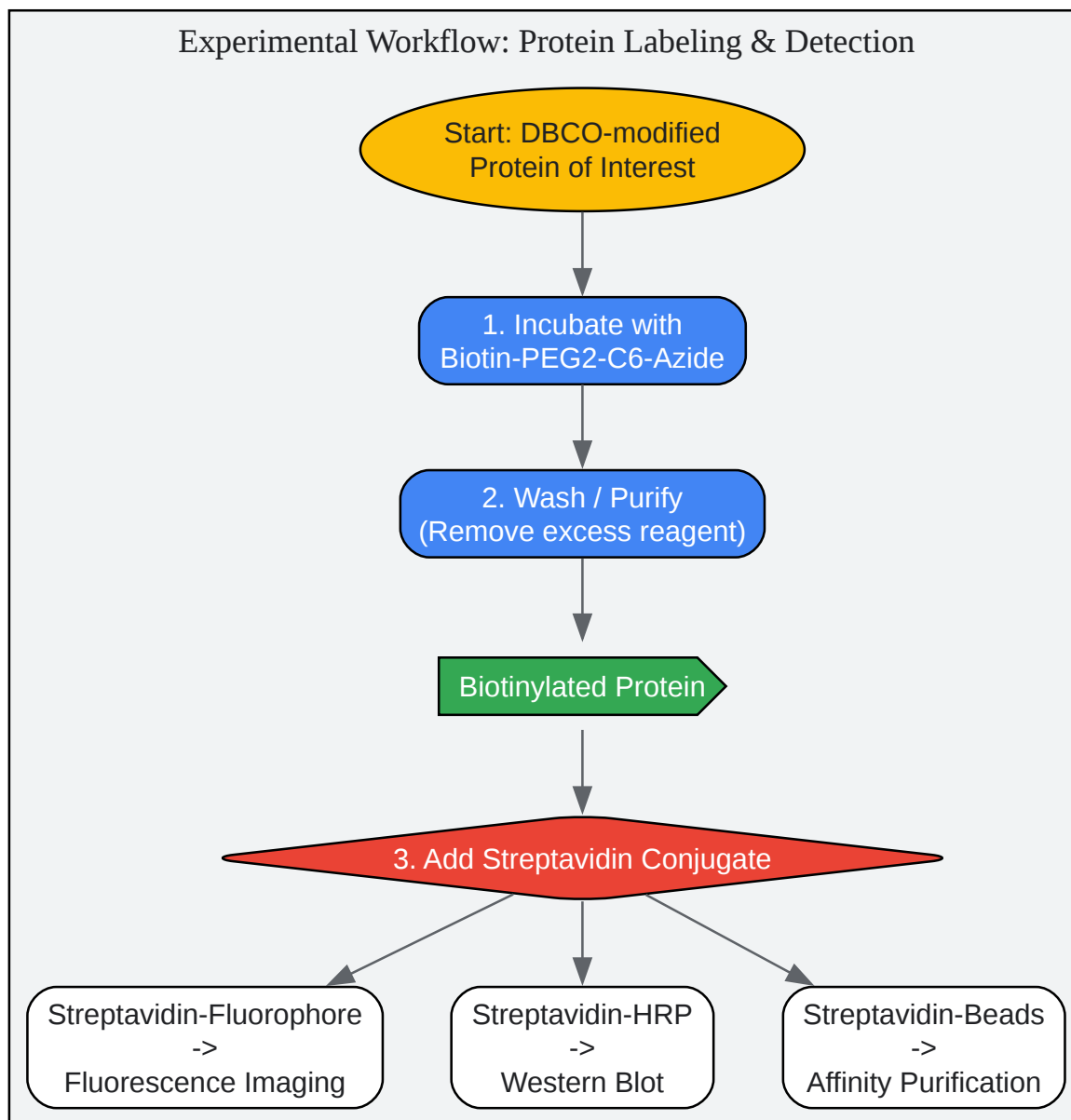
- Remove excess unreacted biotin reagent and catalyst components using dialysis, size-exclusion chromatography (e.g., a desalting column), or affinity purification.
- Confirm successful biotinylation via SDS-PAGE followed by Western blot using streptavidin-HRP or by mass spectrometry.

Protocol 2: Live Cell Labeling via SPAAC

This protocol is for labeling a target biomolecule modified with a DBCO group in a live cell culture context.

- Materials:
 - Cells metabolically or genetically engineered to express a DBCO-modified biomolecule.
 - Complete cell culture medium.
 - **Biotin-PEG2-C6-Azide**.
 - DMSO.
 - PBS (Phosphate-Buffered Saline).
- Reagent Preparation:
 - Prepare a 10 mM stock solution of **Biotin-PEG2-C6-Azide** in sterile DMSO.
- Labeling Reaction:
 - Grow cells under standard conditions.
 - Dilute the **Biotin-PEG2-C6-Azide** stock solution directly into pre-warmed complete cell culture medium to a final concentration of 25-100 μ M.
 - Remove the existing medium from the cells and replace it with the medium containing the biotin-azide reagent.
 - Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 30-90 minutes.

- After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove unreacted reagent.
- Downstream Analysis:
 - The biotin-labeled cells can now be used for downstream applications.
 - For imaging: Fix and permeabilize the cells, then stain with a fluorescently labeled streptavidin conjugate.
 - For affinity purification: Lyse the cells and incubate the lysate with streptavidin-coated beads to isolate the target biomolecule.



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Diagram 3: Workflow for SPAAC labeling and downstream detection.

Conclusion

Biotin-PEG2-C6-Azide stands out as a powerful and versatile chemical tool for researchers in life sciences and drug discovery. Its trifunctional design enables robust and specific biotinylation of diverse biomolecules through highly efficient click chemistry reactions. The inclusion of a hydrophilic spacer enhances its utility in aqueous environments and complex

biological systems. By facilitating both copper-catalyzed and strain-promoted conjugation, it provides researchers with flexible strategies for a wide array of applications, from fundamental cell biology to the development of targeted therapeutics.

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